2-Isobutylpyridine

Flavor Chemistry Regulatory Compliance Food Additive Safety

2-Isobutylpyridine (CAS 6304-24-1) is a C9-substituted alkylpyridine derivative that serves as a high-impact flavoring agent characterized by a strong aromatic bell pepper odor profile. It is a colorless to pale yellow liquid with a sharp aroma, assigned FEMA number 3370 and JECFA number 1311, and occurs naturally in lamb fat.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 6304-24-1
Cat. No. B1582698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutylpyridine
CAS6304-24-1
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=CC=N1
InChIInChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3
InChIKeyBBVSPSDWPYWMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutylpyridine (CAS 6304-24-1) Procurement & Selection Guide: Bell Pepper Aroma Pyridine for Flavor and Fragrance Applications


2-Isobutylpyridine (CAS 6304-24-1) is a C9-substituted alkylpyridine derivative that serves as a high-impact flavoring agent characterized by a strong aromatic bell pepper odor profile [1]. It is a colorless to pale yellow liquid with a sharp aroma, assigned FEMA number 3370 and JECFA number 1311, and occurs naturally in lamb fat [2]. Unlike structurally related alkylpyridines or the widely used 2-isobutyl-3-methoxypyrazine, 2-isobutylpyridine occupies a distinct sensory space in flavor formulations and maintains a well-documented international regulatory footprint for food-grade use [3].

Why 2-Isobutylpyridine (CAS 6304-24-1) Cannot Be Replaced by Generic Alkylpyridines or Pyrazine Analogs in Flavor and Fragrance Procurement


Direct substitution of 2-isobutylpyridine with other alkylpyridines or structurally similar pyrazine derivatives (such as 2-isobutyl-3-methoxypyrazine) without quantitative reformulation will result in fundamentally altered sensory and functional outcomes. Structural variations—including alkyl chain branching patterns and the presence or absence of methoxy substituents—produce divergent olfactory character, intensity, and receptor binding profiles within the bell-pepper aroma space [1]. Procurement decisions based solely on compound class similarity therefore risk compromising product quality, regulatory compliance, and consumer acceptance. The quantitative evidence below establishes the specific, measurable differentiation that must inform selection between 2-isobutylpyridine and its closest comparators [2].

Quantitative Differentiation Guide: 2-Isobutylpyridine (CAS 6304-24-1) vs. Comparable Flavor Compounds


Regulatory Equivalence vs. Structural Analogs: JECFA and FEMA Clearance for 2-Isobutylpyridine vs. 3-Isobutylpyridine and Unassigned Alkylpyridines

2-Isobutylpyridine is fully assigned and evaluated under both FEMA (3370) and JECFA (1311) flavoring substance frameworks, with a JECFA ADI determination of 'No safety concern at current levels of intake' following the 69th meeting evaluation in 2008 [1]. In contrast, 3-isobutylpyridine (CID 61715), its closest positional isomer, possesses neither a FEMA number nor a JECFA flavor number assignment in authoritative regulatory databases [2]. This absence of regulatory evaluation for 3-isobutylpyridine creates a substantial compliance and safety assessment burden for formulators considering substitution. Other alkylpyridines, such as 2-propylpyridine and 2-butylpyridine, similarly lack the dual FEMA/JECFA clearance profile that 2-isobutylpyridine maintains.

Flavor Chemistry Regulatory Compliance Food Additive Safety

FlavorDB Sensory Profiling: Differentiation of 2-Isobutylpyridine from 3-Isobutylpyridine and 3-Butenyl Isothiocyanate

Within the FlavorDB database of annotated flavor molecules, 2-isobutylpyridine (CID 61385) and 3-isobutylpyridine (CID 61715) are both described as 'strong, aromatic' in their primary flavor descriptor [1]. However, the positional isomerism does not produce identical sensory profiles across all dimensions, and 2-isobutylpyridine is specifically documented as delivering the 'bell pepper' character and a 'green' flavor note [2]. 3-Butenyl isothiocyanate, another compound sharing the 'aromatic' classification, carries a 'pungent, aromatic' descriptor with sulfur-associated sensory notes not present in 2-isobutylpyridine. This differentiation establishes that 'aromatic' classification alone is insufficient for functional substitution in flavor formulation.

Sensory Science Flavor Informatics Olfactory Profiling

Physicochemical Parameter Ranges: 2-Isobutylpyridine vs. 2-Isobutyl-3-Methoxypyrazine Differentiation

2-Isobutylpyridine exhibits a refractive index range of 1.48000 to 1.48600 at 20.00 °C, specific gravity of 0.894 to 0.900 at 25.00 °C, and an estimated logP of 2.591 [1]. In contrast, 2-isobutyl-3-methoxypyrazine (CAS 24683-00-9) demonstrates a refractive index of 1.488 to 1.492 at 20.00 °C and an estimated logP of approximately 2.2 . These differences in hydrophobicity (∼0.39 logP units) and optical properties reflect the distinct molecular architectures—pyridine nitrogen heterocycle versus methoxy-substituted pyrazine—and translate into divergent partitioning behavior in flavor delivery systems, solvent compatibility, and volatility characteristics relevant to formulation stability and release kinetics.

Physical Chemistry Formulation Science Volatile Compound Stability

JECFA Safety Evaluation and Regulatory ADI: 2-Isobutylpyridine vs. 2-Isobutyl-3-Methoxypyrazine

2-Isobutylpyridine received a JECFA evaluation at the 69th meeting (2008) with an ADI determination of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. 2-Isobutyl-3-methoxypyrazine is separately evaluated under JECFA number 792 with its own specification monograph (FAO JECFA Monographs) [2]. The independent evaluation pathways and distinct JECFA numbers mean that safety assessments and permitted use levels are not interchangeable between these two compounds. Substitution requires independent verification of acceptable intake levels for the specific target application and geographic market, and cannot rely on regulatory read-across from one compound to the other.

Toxicology Food Safety Regulatory Affairs

Natural Occurrence in Food Matrices: 2-Isobutylpyridine Presence in Lamb Fat

2-Isobutylpyridine has been documented as a naturally occurring volatile component in lamb fat, contributing to the characteristic aroma profile of this food matrix [1]. This natural occurrence provides a 'nature-identical' status in certain regulatory frameworks, which can confer labeling advantages in markets where consumer preference for naturally occurring flavor constituents is commercially significant. In contrast, 3-isobutylpyridine is not widely documented as a naturally occurring food volatile in authoritative flavor occurrence databases, nor are other 2-alkylpyridine positional isomers with shorter or unbranched alkyl chains (e.g., 2-ethylpyridine, 2-propylpyridine) reported in lamb fat to the same extent.

Natural Flavorants Food Chemistry Aroma Composition

Computational and Molecular Modeling Predictions: pKa Differential Between 2-Isobutylpyridine and Pyridine Parent

The predicted pKa of 2-isobutylpyridine is 5.83 ± 0.19, based on computational estimation using established algorithms . In comparison, the experimentally determined pKa of unsubstituted pyridine is 5.23 [1]. This difference of approximately +0.6 pKa units reflects the electron-donating inductive effect of the isobutyl substituent at the 2-position, which increases the basicity of the pyridine nitrogen. This physicochemical parameter directly influences protonation state under formulation conditions, solubility characteristics, and reactivity in acid-catalyzed processes or metal coordination chemistry. Other 2-alkylpyridines with different alkyl chain lengths or branching patterns (e.g., 2-methylpyridine, pKa ∼5.97; 2-ethylpyridine, pKa ∼5.89) exhibit distinct pKa values that reflect their specific electronic environments.

Computational Chemistry Molecular Modeling Structure-Activity Relationship

Verified Application Scenarios for 2-Isobutylpyridine (CAS 6304-24-1) Based on Quantitative Evidence


Food Flavor Formulation Requiring Dual FEMA/JECFA Regulatory Clearance with Bell Pepper Sensory Profile

In commercial food flavor development, particularly for savory applications (condiments, gravies, meat products, and processed foods), 2-isobutylpyridine provides a verified FEMA 3370 and JECFA 1311 regulatory clearance pathway with an established ADI of 'No safety concern' [1]. Positional isomers such as 3-isobutylpyridine lack this dual clearance, making 2-isobutylpyridine the only structurally related compound suitable for direct use in internationally compliant flavor formulations without additional safety dossier development. The compound's documented bell pepper and green sensory notes support its use in vegetable, meat, and savory flavor systems where authentic pepper character is required.

Lamb and Meat Flavor Authenticity Enhancement Leveraging Natural Occurrence Documentation

Formulators developing 'natural' or 'nature-identical' flavor compositions for lamb, mutton, and other red meat applications can specifically select 2-isobutylpyridine based on its documented natural occurrence in lamb fat [2]. This occurrence documentation supports labeling and authenticity claims in markets with stringent 'natural flavor' regulatory definitions, differentiating 2-isobutylpyridine from synthetic-only positional isomers such as 3-isobutylpyridine which lack established natural occurrence in food matrices. The green, fresh, bell pepper character integrates authentically with fatty meat profiles.

Flavor Ingredient Procurement Requiring Traceable International Regulatory References and JECFA Specification Monograph

Procurement specifications for multinational food and beverage manufacturers require compounds with traceable international regulatory references. 2-isobutylpyridine provides JECFA number 1311, FEMA number 3370, EU Flavis number 14.058, COE number 11395, and FDA UNII GS3K23H1Q8, with specification parameters including purity ≥95%, refractive index 1.480-1.486, and specific gravity 0.894-0.900 [3]. This comprehensive regulatory and specification documentation supports consistent quality control, supply chain traceability, and regulatory compliance across multiple jurisdictions, reducing procurement risk compared to less-documented alkylpyridine alternatives.

Physicochemical Property-Dependent Formulation: Solvent Partitioning and Delivery System Design

Based on its estimated logP of 2.591, refractive index of 1.480-1.486, and moderate volatility (vapor pressure ∼1.109 mmHg at 25°C), 2-isobutylpyridine exhibits distinct partitioning behavior compared to 2-isobutyl-3-methoxypyrazine (logP ∼2.2, refractive index 1.488-1.492) [4]. Formulation chemists designing flavor delivery systems (emulsions, encapsulates, solvent-based flavor concentrates) can select 2-isobutylpyridine when the more lipophilic profile of the pyridine derivative aligns with specific matrix requirements. The differential refractive index also enables analytical differentiation and quality control verification during production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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